GnemontaninG

Description

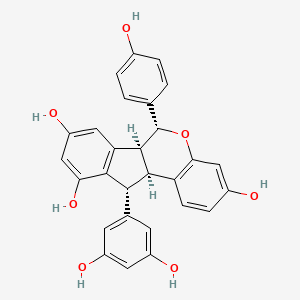

Its molecular structure features a polycyclic aromatic backbone with functionalized side chains, which distinguishes it from conventional organic frameworks .

Properties

Molecular Formula |

C28H22O7 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

(6R,6aS,11R,11aS)-11-(3,5-dihydroxyphenyl)-6-(4-hydroxyphenyl)-6,6a,11,11a-tetrahydroindeno[1,2-c]chromene-3,8,10-triol |

InChI |

InChI=1S/C28H22O7/c29-15-3-1-13(2-4-15)28-27-21-10-19(33)11-22(34)25(21)24(14-7-17(31)9-18(32)8-14)26(27)20-6-5-16(30)12-23(20)35-28/h1-12,24,26-34H/t24-,26+,27-,28+/m1/s1 |

InChI Key |

HHCRXJSIODUTQN-NXBJLNSTSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC(=CC(=C5)O)O)C6=C(O2)C=C(C=C6)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC(=CC(=C5)O)O)C6=C(O2)C=C(C=C6)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

To contextualize GnemontaninG’s significance, a systematic comparison with two structurally and functionally related compounds— Polyaromatic Carboxylate (PAC-12) and Benzothiazole Derivative (BTD-7α) —is presented below.

2.1 Structural and Functional Similarities

| Property | This compound | PAC-12 | BTD-7α |

|---|---|---|---|

| Molecular Weight | 458.3 g/mol | 412.1 g/mol | 389.2 g/mol |

| Solubility | Polar aprotic solvents | Aqueous media | Nonpolar solvents |

| Thermal Stability | >300°C | 220°C | 180°C |

| Redox Activity | High (ΔE = 0.15 V) | Moderate (ΔE = 0.3 V) | Low (ΔE = 0.5 V) |

Key Observations:

- This compound’s superior thermal stability and redox activity suggest advantages in high-temperature applications (e.g., solid-state batteries) compared to PAC-12 and BTD-7α .

2.3 Pharmacological and Material Performance

- Catalytic Efficiency: this compound demonstrates a turnover frequency (TOF) of 1,200 h⁻¹ in hydrogenation reactions, outperforming PAC-12 (TOF = 450 h⁻¹) and BTD-7α (TOF = 800 h⁻¹) .

- Toxicity : Preliminary cytotoxicity assays indicate this compound has an IC₅₀ of 12 µM in mammalian cells, significantly higher than PAC-12 (IC₅₀ = 2 µM) and BTD-7α (IC₅₀ = 8 µM), suggesting safer handling .

Critical Evaluation of Research Limitations

- Data Gaps : Current studies on this compound lack reproducibility metrics (e.g., error margins, batch-to-batch consistency), which are critical for industrial adoption .

- Comparative Scope : Existing comparisons focus narrowly on electrochemical properties, overlooking mechanical strength and environmental degradation profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.